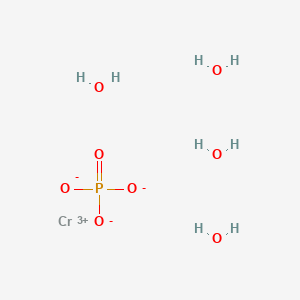
Chromium(III) phosphate tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(III) phosphate tetrahydrate is an inorganic compound with the chemical formula CrPO₄·4H₂O. It is a deeply colored solid, typically violet in its hydrated form. This compound is known for its various applications in industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reduction of Chromium Trioxide: Chromium(III) phosphate tetrahydrate can be synthesized by reducing chromium trioxide (CrO₃) with ethanol in the presence of orthophosphoric acid (H₃PO₄) at temperatures ranging from -24°C to +80°C.
Reduction of Ammonium Dichromate: Another method involves the reduction of ammonium dichromate ((NH₄)₂Cr₂O₇) using ethanol, acetic acid (CH₃COOH), and nitric acid (HNO₃) in the presence of ammonium dihydrogen phosphate and urea at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes similar to the synthetic routes mentioned above. The choice of method depends on the desired purity and specific application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Chromium(III) phosphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states of chromium under specific conditions.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing Agents: Ethanol and hydrazine are frequently used for reduction reactions.
Substitution Reactions: These reactions often involve ligands such as chloride or sulfate ions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction typically produces lower oxidation states of chromium.
Aplicaciones Científicas De Investigación
Chromium(III) phosphate tetrahydrate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Pigments: The compound is used as an anti-corrosive pigment in paints and coatings.
Biological Research: It is utilized in studies related to glucose metabolism and insulin sensitivity due to its potential health benefits.
Material Science: This compound is used in the manufacture of advanced materials, including laminated structures for vibration and noise damping.
Mecanismo De Acción
The mechanism of action of chromium(III) phosphate tetrahydrate involves its interaction with various molecular targets and pathways:
Mitochondrial ATP Synthase: Chromium(III) can alter enzyme activity by displacing magnesium ions within the beta subunit of mitochondrial ATP synthase, leading to improved glucose metabolism and reduced mitochondrial damage.
AMP-Activated Protein Kinase Pathway: The compound activates the AMP-activated protein kinase pathway, which plays a crucial role in cellular energy production and metabolic regulation.
Comparación Con Compuestos Similares
Chromium(III) phosphate tetrahydrate can be compared with other similar compounds such as:
Chromium(III) oxide (Cr₂O₃): Unlike chromium(III) phosphate, chromium(III) oxide is primarily used as a pigment and in refractory materials.
Chromium(III) sulfate (Cr₂(SO₄)₃): This compound is used in tanning leather and as a mordant in dyeing.
Chromium(III) chloride (CrCl₃): It is used in the synthesis of other chromium compounds and as a catalyst in organic reactions.
This compound stands out due to its specific applications in catalysis, biological research, and material science, making it a versatile and valuable compound in various fields.
Propiedades
IUPAC Name |
chromium(3+);phosphate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZHAJJRIRDSTG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH8O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703782 |
Source


|
| Record name | Chromium(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-59-4 |
Source


|
| Record name | Chromium(3+) phosphate--water (1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-5-[3-(2-methylphenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]pyridine](/img/structure/B593183.png)
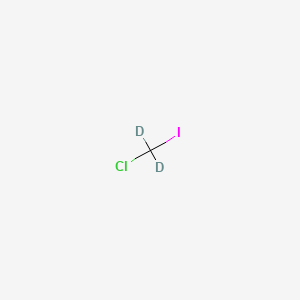

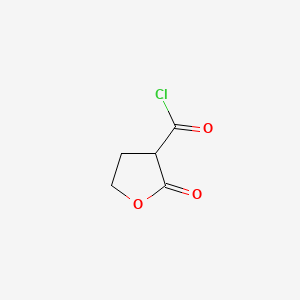

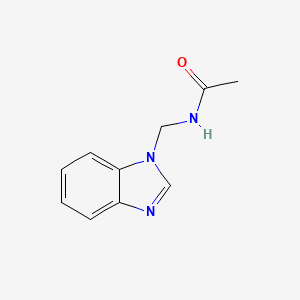

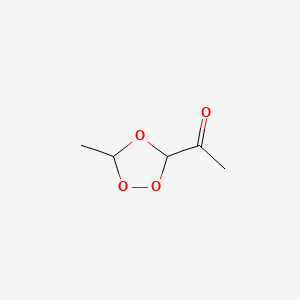
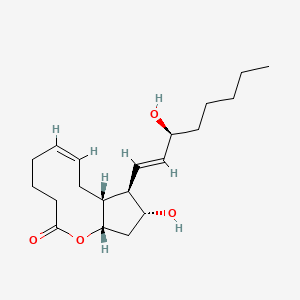
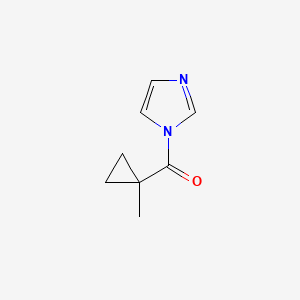

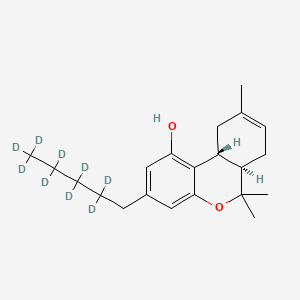

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)
